The Chemistry of Oxaziridines: A Technical Guide to their History, Synthesis, and Application
The Chemistry of Oxaziridines: A Technical Guide to their History, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, have emerged from relative obscurity to become powerful reagents in modern organic synthesis. First discovered in the mid-20th century, their unique reactivity, stemming from a strained ring structure and a weak N-O bond, allows for highly selective oxygen and nitrogen transfer reactions. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of oxaziridine compounds, with a particular focus on their role in asymmetric synthesis—a critical aspect of drug development. Detailed experimental protocols for key synthetic methods, comprehensive tables of quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
A Historical Overview: From Curiosity to Cornerstone Reagent
The journey of oxaziridines began in the 1950s, with their initial synthesis and characterization being a subject of academic curiosity. A pivotal moment in their history was the development of stable and highly reactive N-sulfonyloxaziridines, which transformed them into indispensable tools for synthetic chemists.
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Mid-1950s: The first synthesis of oxaziridine derivatives was reported by William D. Emmons, followed by independent reports from Horner, Jürgens, and Krimm. These early compounds were noted for the unusual reactivity of the nitrogen and oxygen atoms, which behaved contrary to their typical polarities.
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Early 1970s: A significant industrial application of oxaziridines emerged as intermediates in the peroxide process for the production of hydrazine.[1]
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Late 1970s - Early 1980s: A major breakthrough occurred with the work of Franklin A. Davis and his research group, who synthesized the first N-sulfonyloxaziridines.[2] These reagents, often referred to as "Davis reagents," proved to be highly efficient and selective oxygen transfer agents and are the most widely used class of oxaziridines today. The development of chiral versions of these reagents, such as those derived from camphor, opened the door to their extensive use in asymmetric synthesis.
Synthesis of Oxaziridines: Key Methodologies
The primary and most general method for the synthesis of oxaziridines is the oxidation of imines. The choice of the imine precursor and the oxidizing agent allows for the preparation of a wide variety of oxaziridine structures with different reactivity profiles.
Synthesis of N-Alkyl Oxaziridines (Emmons Synthesis)
The pioneering work of Emmons established the foundation for oxaziridine synthesis through the oxidation of imines with peroxy acids.
Experimental Protocol: Synthesis of 2-tert-Butyl-3-phenyloxaziridine
This procedure is a representative example of the Emmons method.
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Imine Formation:
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To a solution of benzaldehyde in a suitable solvent (e.g., benzene), an equimolar amount of tert-butylamine is added.
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The mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.
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The resulting N-(tert-butyl)benzaldimine is purified by distillation.
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Oxidation:
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The purified imine is dissolved in a non-polar solvent like benzene and cooled in an ice bath.
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A solution of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA) or peroxybenzoic acid, in the same solvent is added dropwise while maintaining the low temperature.
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The reaction mixture is stirred for several hours and then allowed to warm to room temperature.
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The reaction is quenched, and the organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by washing with water and brine.
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The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude oxaziridine.
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Purification is typically achieved by distillation under high vacuum.
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Experimental Workflow for Emmons Synthesis
Caption: Workflow for the synthesis of an N-alkyl oxaziridine.
Synthesis of N-Sulfonyl Oxaziridines (Davis Synthesis)
The development of N-sulfonyloxaziridines by Franklin A. Davis revolutionized the field. These compounds are generally more stable and exhibit enhanced reactivity as electrophilic oxygen transfer agents.
Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine
This procedure is a standard method for preparing a widely used Davis reagent.
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N-Sulfonylimine Formation:
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Benzenesulfonamide and benzaldehyde are dissolved in a suitable solvent.
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A catalytic amount of an acid (e.g., toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
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The reaction is monitored until the theoretical amount of water is collected.
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The solvent is removed, and the crude N-benzylidenebenzenesulfonamide is recrystallized.
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Oxidation:
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The N-sulfonylimine is dissolved in a solvent such as chloroform.
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This solution is added to a vigorously stirred biphasic mixture of a saturated aqueous solution of sodium bicarbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
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The mixture is cooled in an ice bath, and a solution of m-chloroperbenzoic acid (m-CPBA) in chloroform is added dropwise.
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The reaction is stirred at low temperature for several hours.
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The organic layer is separated, washed with sodium bicarbonate solution, water, and brine, and then dried over anhydrous magnesium sulfate.
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The solvent is evaporated, and the resulting solid is triturated with a non-polar solvent (e.g., pentane) and then recrystallized to afford the pure oxaziridine.
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Experimental Workflow for Davis Synthesis
Caption: Workflow for the synthesis of a Davis reagent.
Spectroscopic Characterization of Oxaziridines
The characterization of oxaziridines relies on standard spectroscopic techniques. The three-membered ring imparts specific features in their spectra.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-tert-Butyl-3-phenyloxaziridine | 7.4-7.2 (m, 5H, Ar-H), 4.4 (s, 1H, CH-O), 1.1 (s, 9H, C(CH₃)₃) | 136.1 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 83.5 (CH-O), 59.5 (C(CH₃)₃), 25.9 (C(CH₃)₃) | ~1360 (tert-butyl), ~870 (oxaziridine ring) |
| 2-(Phenylsulfonyl)-3-phenyloxaziridine | 8.0-7.5 (m, 10H, Ar-H), 5.5 (s, 1H, CH-O) | 138.2, 134.1, 131.7, 129.3, 129.1, 128.8, 128.7, 128.6, 95.2 (CH-O) | ~1350 (SO₂ asym), ~1160 (SO₂ sym) |
Reactivity and Mechanistic Pathways
The synthetic utility of oxaziridines stems from their ability to act as electrophilic oxygen or nitrogen transfer agents. The nature of the substituent on the nitrogen atom dictates the preferred reaction pathway.
Oxygen Transfer Reactions
N-sulfonyloxaziridines are potent electrophilic oxygen donors. One of their most significant applications is the α-hydroxylation of enolates to produce α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.
Mechanism of Enolate Hydroxylation
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen of the oxaziridine.
Caption: Mechanism of α-hydroxylation of an enolate.
Nitrogen Transfer Reactions
Oxaziridines with less sterically demanding and less electron-withdrawing substituents on the nitrogen, such as N-H or N-alkyl oxaziridines, can act as electrophilic aminating agents. They react with a variety of nucleophiles to form new C-N, N-N, and S-N bonds.
Applications in Asymmetric Synthesis
The development of chiral, non-racemic oxaziridines has had a profound impact on asymmetric synthesis, enabling the stereoselective introduction of oxygen and nitrogen atoms into organic molecules.
Asymmetric Hydroxylation of Enolates
The use of chiral Davis reagents, particularly those derived from camphor, allows for the highly enantioselective α-hydroxylation of prochiral enolates.
Table 1: Asymmetric α-Hydroxylation of Ketone Enolates
| Entry | Ketone Substrate | Chiral Oxaziridine | Base | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 75 | 92 |
| 2 | 2-Propyl-1-tetralone | (+)-(Camphorylsulfonyl)oxaziridine | KHMDS | 88 | 95 |
| 3 | Propiophenone | (-)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 78 | 85 |
| 4 | 2-Benzyl-1-indanone | (+)-(Camphorylsulfonyl)oxaziridine | LDA | 85 | 97 |
Asymmetric Epoxidation of Alkenes
Chiral oxaziridines can also be employed for the asymmetric epoxidation of alkenes, providing a valuable alternative to other epoxidation methods.
Table 2: Asymmetric Epoxidation of Alkenes
| Entry | Alkene Substrate | Chiral Oxaziridine | Yield (%) | ee (%) |
| 1 | trans-Stilbene | Chiral Camphor-derived Oxaziridine | 85 | 92 |
| 2 | 1-Phenylcyclohexene | Chiral Camphor-derived Oxaziridine | 78 | 88 |
| 3 | cis-β-Methylstyrene | Chiral Fenchone-derived Oxaziridine | 65 | 75 |
Conclusion
From their initial discovery as chemical curiosities, oxaziridines have evolved into a versatile and powerful class of reagents in organic synthesis. The development of stable and highly reactive N-sulfonyloxaziridines, particularly their chiral variants, has been instrumental in their widespread adoption. Their ability to effect highly selective oxygen and nitrogen transfer reactions has made them invaluable tools for the construction of complex molecules, with significant implications for the fields of medicinal chemistry and drug development. The continued exploration of new oxaziridine structures and their reactivity patterns promises to further expand their synthetic utility in the years to come.
